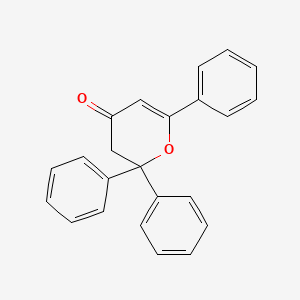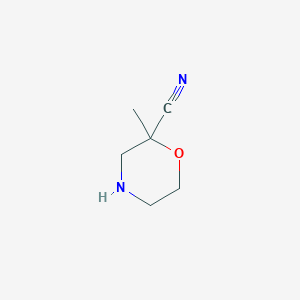
5-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrazin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrazin-2-amine is a compound that features a trifluoromethyl group attached to an oxadiazole ring, which is further connected to a pyrazine ring
Vorbereitungsmethoden
Syntheserouten und Reaktionsbedingungen
Die Synthese von 5-(5-(Trifluormethyl)-1,2,4-oxadiazol-3-yl)pyrazin-2-amin beinhaltet typischerweise die Bildung des Oxadiazolrings, gefolgt von dessen Anbindung an den Pyrazinring. Eine gängige Methode umfasst die Reaktion von 2-Brom-5-(Trifluormethyl)pyridin mit entsprechenden aromatischen Aminen über eine palladiumkatalysierte Aminierungsreaktion . Die Reaktionsbedingungen umfassen häufig die Verwendung eines Pd(dba)2/BINAP-Katalystsystems.
Industrielle Produktionsmethoden
Industrielle Produktionsmethoden für diese Verbindung können ähnliche Syntheserouten, aber in größerem Maßstab, umfassen. Die Optimierung der Reaktionsbedingungen, wie Temperatur, Druck und die Verwendung von kontinuierlichen Durchflussreaktoren, kann die Ausbeute und Effizienz verbessern. Der Einsatz von automatisierten Systemen und Hochdurchsatz-Screening kann ebenfalls zur Skalierung des Produktionsprozesses beitragen.
Analyse Chemischer Reaktionen
Arten von Reaktionen
5-(5-(Trifluormethyl)-1,2,4-oxadiazol-3-yl)pyrazin-2-amin kann verschiedenen Arten von chemischen Reaktionen unterliegen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um entsprechende Oxide zu bilden.
Reduktion: Reduktionsreaktionen können die Verbindung in ihre reduzierten Formen umwandeln.
Substitution: Die Trifluormethylgruppe kann unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.
Häufige Reagenzien und Bedingungen
Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Kaliumpermanganat für die Oxidation, Reduktionsmittel wie Lithiumaluminiumhydrid für die Reduktion und Nukleophile für Substitutionsreaktionen. Die Reaktionsbedingungen variieren je nach gewünschter Transformation, umfassen aber oft kontrollierte Temperaturen und inerte Atmosphären.
Hauptsächlich gebildete Produkte
Die hauptsächlich aus diesen Reaktionen gebildeten Produkte hängen von der spezifischen Art der Reaktion ab. So kann die Oxidation Oxide liefern, die Reduktion Amine erzeugen und Substitutionsreaktionen zu verschiedenen substituierten Derivaten führen.
Wissenschaftliche Forschungsanwendungen
5-(5-(Trifluormethyl)-1,2,4-oxadiazol-3-yl)pyrazin-2-amin hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Die Verbindung wird als Baustein bei der Synthese komplexerer Moleküle verwendet. Ihre einzigartige Struktur ermöglicht die Erforschung neuer chemischer Reaktionen und Pfade.
Biologie: In der biologischen Forschung kann die Verbindung verwendet werden, um die Auswirkungen von Trifluormethylgruppen auf biologische Systeme zu untersuchen. Sie kann auch als Sonde in biochemischen Assays dienen.
Medizin: Die Verbindung hat potenzielle Anwendungen in der Medikamentenfindung und -entwicklung. Ihre einzigartige Struktur kann zur Entwicklung neuer Medikamente mit verbesserter Wirksamkeit und Sicherheit beitragen.
Industrie: Im Industriesektor kann die Verbindung bei der Entwicklung neuer Materialien mit spezifischen Eigenschaften, wie erhöhter Stabilität oder Reaktivität, eingesetzt werden.
5. Wirkmechanismus
Der Wirkmechanismus von 5-(5-(Trifluormethyl)-1,2,4-oxadiazol-3-yl)pyrazin-2-amin beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Trifluormethylgruppe kann die elektronischen Eigenschaften der Verbindung beeinflussen und so ihre Bindungsaffinität zu Zielproteinen oder Enzymen erhöhen. Der Oxadiazol- und Pyrazinring können ebenfalls zur Gesamtaktivität der Verbindung beitragen, indem sie Wechselwirkungen mit biologischen Makromolekülen ermöglichen.
Wirkmechanismus
The mechanism of action of 5-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrazin-2-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can influence the compound’s electronic properties, enhancing its binding affinity to target proteins or enzymes. The oxadiazole and pyrazine rings may also contribute to the compound’s overall activity by facilitating interactions with biological macromolecules.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Trifluormethylpyridine: Diese Verbindungen enthalten ebenfalls eine Trifluormethylgruppe und werden in verschiedenen Anwendungen eingesetzt, darunter Agrochemikalien und Pharmazeutika.
Pyrrolopyrazine: Diese Verbindungen weisen einen Pyrazinring auf und zeigen eine breite Palette biologischer Aktivitäten, wie antimikrobielle und Antitumor-Eigenschaften.
Einzigartigkeit
5-(5-(Trifluormethyl)-1,2,4-oxadiazol-3-yl)pyrazin-2-amin ist einzigartig aufgrund der Kombination der Trifluormethylgruppe, des Oxadiazolrings und des Pyrazinrings. Diese einzigartige Struktur verleiht ihr besondere elektronische und sterische Eigenschaften, was sie zu einer wertvollen Verbindung für verschiedene wissenschaftliche und industrielle Anwendungen macht.
Eigenschaften
Molekularformel |
C7H4F3N5O |
|---|---|
Molekulargewicht |
231.13 g/mol |
IUPAC-Name |
5-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyrazin-2-amine |
InChI |
InChI=1S/C7H4F3N5O/c8-7(9,10)6-14-5(15-16-6)3-1-13-4(11)2-12-3/h1-2H,(H2,11,13) |
InChI-Schlüssel |
VEXPZPNIESOFLK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(N=CC(=N1)N)C2=NOC(=N2)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl (2S)-1-[5-chloro-6-(trifluoromethyl)pyrimidin-4-yl]pyrrolidine-2-carboxylate](/img/structure/B12340800.png)



![5-chloro-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N'-hydroxy-2-oxopyridine-3-carboximidamide](/img/structure/B12340838.png)


![ethyl N-[(E)-2-cyano-3-(2,4-dichloroanilino)prop-2-enoyl]carbamate](/img/structure/B12340865.png)
![(NE)-N-[3,3-dimethyl-1-(2-nitrophenoxy)butan-2-ylidene]hydroxylamine](/img/structure/B12340866.png)


![2-[2-(prop-2-yn-1-yl)pyridin-3-yl]-1H-imidazole-4,5-dicarbonitrile](/img/structure/B12340874.png)


